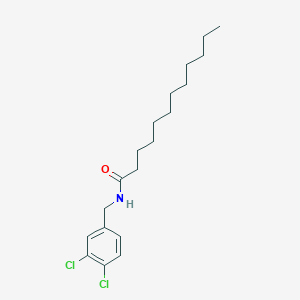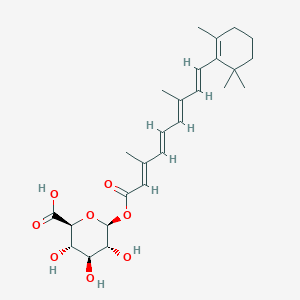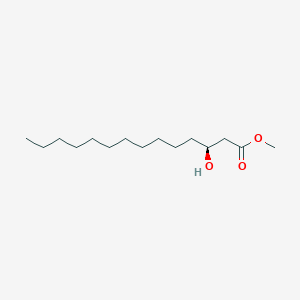
5,6-Dihydro-2H-pyran-3-carboxylic acid
Overview
Description
5,6-Dihydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C6H8O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Mechanism of Action
Target of Action
It has been used in the synthesis of a cockroach attractant , suggesting it may interact with olfactory receptors in insects.
Mode of Action
The compound’s mode of action is primarily through its chemical reactivity. As an organic compound, it can participate in various chemical reactions, such as the enantioselective hydrogenation . This process involves the addition of hydrogen to the compound in the presence of a cinchona alkaloid-modified palladium catalyst .
Biochemical Pathways
Its role in the synthesis of a cockroach attractant suggests it may be involved in olfactory signaling pathways in insects .
Result of Action
Its role in the synthesis of a cockroach attractant suggests it may influence the behavior of insects by interacting with their olfactory system .
Action Environment
The action of 5,6-Dihydro-2H-pyran-3-carboxylic acid can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, its efficacy and stability may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5,6-dihydro-2H-pyran-3-carboxylic acid involves the enantioselective hydrogenation of its precursor over a cinchona alkaloid-modified palladium catalyst. This method has been shown to produce the desired compound with high optical purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves catalytic hydrogenation processes. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-2H-pyran-3-carboxylic acid undergoes several types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Oxidation: It can be oxidized under specific conditions to yield various oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrogenation: Palladium on alumina (Pd/Al2O3) modified by cinchonidine is commonly used as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include saturated derivatives, oxidized compounds, and substituted pyran derivatives
Scientific Research Applications
5,6-Dihydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structure and reactivity.
Material Science: It is explored for its potential use in the synthesis of bio-inspired materials and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
5,6-Dihydro-2H-pyran-2-one: Another related compound, differing by the presence of a ketone group.
Uniqueness
Its ability to undergo enantioselective hydrogenation and form high-purity products makes it particularly valuable in asymmetric synthesis .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJYFKCCFWQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563454 | |
| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100313-48-2 | |
| Record name | 5,6-Dihydro-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-2H-pyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the common synthetic routes to obtain 5,6-dihydro-2H-pyran-3-carboxylic acid derivatives?
A1: A common method involves the Knoevenagel condensation of α,β-unsaturated aldehydes with the dimethyl ester of isopropylidenemalonic acid. This reaction can sometimes lead to the formation of this compound derivatives as byproducts, particularly those with aryl and arylethenyl substituents at the C4 and C6 positions of the heterocycle. [, ] Another approach utilizes the reaction of aromatic aldehydes with diethyl isopropylidenemalonate in the presence of sodium amide. This method directly yields 6-aryl-4-(2-arylvinyl)-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acids. []
Q2: Has the asymmetric synthesis of this compound been explored?
A2: Yes, research has focused on the enantioselective hydrogenation of this compound using a cinchonidine-modified palladium catalyst. This method shows promise for the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant, with high optical purity (up to 89%). []
Q3: Are there any applications of this compound derivatives in natural product synthesis?
A3: Research highlights the use of a this compound derivative in the synthesis of (S)-camptothecin's E-ring portion. Specifically, (5S)-5-benzyloxy-5-ethyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid was synthesized in an enantiomerically enriched form (98% ee) via enolate conjugate addition to a β-bromo methacrylate derivative, followed by enzymatic resolution. []
Q4: What structural information is available for this compound derivatives?
A4: Structural characterization of two 5,6-dihydro-2-oxo-2H-pyran derivatives, specifically 6-(2-methoxyphenyl)-4-[2-(2-methoxyphenyl)ethenyl]-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid (I) and 6-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)ethenyl]-2-oxo-5,6-dihydro-2H-pyran-3-carboxylic acid (II), has been reported. Both compounds share the molecular formula C22H20O6 and differ in the substitution pattern of the methoxy group on the benzene rings (ortho for compound I and para for compound II). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)






![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)
